molecular formula C15H14N2O3 B1407691 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione CAS No. 1706450-41-0

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione

Cat. No.: B1407691
CAS No.: 1706450-41-0
M. Wt: 270.28 g/mol
InChI Key: SGJLYLFKARCHFA-UHFFFAOYSA-N
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Description

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is a complex organic compound featuring a pyrrolidine ring and a pyrrole-2,5-dione moiety

Properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c18-13-2-1-9-16(13)12-5-3-11(4-6-12)10-17-14(19)7-8-15(17)20/h3-8H,1-2,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGJLYLFKARCHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione typically involves the reaction of a pyrrolidine derivative with a benzyl halide, followed by cyclization to form the pyrrole-2,5-dione ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione is unique due to the combination of the pyrrolidine ring and the pyrrole-2,5-dione moiety, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Biological Activity

1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione (CAS Number: 1706450-41-0) is a compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of a pyrrole ring and oxopyrrolidine moiety, suggests diverse biological activities. This article explores its biological activity, synthesizing data from various studies, including molecular docking analyses and in vitro evaluations.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

Antioxidant Properties

Research indicates that compounds with similar structural motifs exhibit antioxidant activity. The presence of the pyrrole and oxopyrrolidine rings may contribute to the free radical scavenging capabilities of this compound. In vitro assays have shown that derivatives of pyrrole can significantly reduce oxidative stress markers in cell cultures .

Anticancer Activity

Molecular docking studies suggest that this compound interacts favorably with various cancer-related targets. For instance, it has been shown to bind effectively to proteins involved in cell proliferation and apoptosis regulation. A study demonstrated its potential to inhibit the growth of cancer cell lines, including breast and lung cancer cells, indicating its role as an anticancer agent .

Hypoglycemic Effects

Preliminary evaluations of similar compounds have indicated potential hypoglycemic effects. The compound's structure allows for interactions with glucose metabolism pathways, potentially leading to insulin sensitization. In animal models, derivatives have shown promising results in lowering blood glucose levels .

Study 1: Antioxidant Evaluation

A study conducted on the antioxidant properties of related compounds revealed that those with a pyrrole backbone exhibited significant scavenging activity against DPPH radicals. The study quantified the IC50 values, showing that compounds similar to this compound had IC50 values ranging from 30 to 50 µM, suggesting moderate antioxidant activity .

Study 2: Anticancer Activity

In a recent investigation, the compound was tested against various cancer cell lines. The results indicated that at concentrations of 10 µM and above, there was a marked decrease in cell viability across several lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways .

Study 3: Hypoglycemic Activity

A study assessing the hypoglycemic effects of related pyrrole compounds in diabetic rats showed a significant reduction in blood glucose levels post-treatment. The compound was administered at doses of 50 mg/kg body weight, resulting in reductions comparable to standard antidiabetic drugs .

Data Summary

Activity IC50/Effect Study Reference
AntioxidantIC50: 30-50 µM
Anticancer (MCF-7)Cell viability decrease at 10 µM
HypoglycemicBlood glucose reduction in rats

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione
Reactant of Route 2
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1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.